molecular formula C9H13F3N2O4 B2438687 Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate CAS No. 2470440-15-2

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate

Cat. No.: B2438687
CAS No.: 2470440-15-2
M. Wt: 270.208
InChI Key: QGSNCWCFQRGJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by a hexahydropyrazino ring fused with an oxazinone ring, and it is stabilized by the trifluoroacetate group.

Properties

IUPAC Name

1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.C2HF3O2/c10-7-5-11-4-6-3-8-1-2-9(6)7;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSNCWCFQRGJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COCC2=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of specific aldimines with sulfur ylides can lead to the formation of the desired hexahydropyrazino ring structure . Additionally, the trifluoroacetate group is introduced through a reaction with trifluoroacetic anhydride under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on the efficient use of reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides for cyclization, trifluoroacetic anhydride for introducing the trifluoroacetate group, and various oxidizing and reducing agents for further modifications .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazinone derivatives, while reduction can produce more saturated hexahydropyrazino compounds.

Scientific Research Applications

Preliminary studies suggest that HHPO-TFA exhibits a range of biological activities that make it a candidate for drug development. Notably, it has been investigated for its potential as a ROMK (Renal Outer Medullary Potassium) channel inhibitor, which could have implications in treating conditions such as hypertension and diabetes.

Potential Applications

  • Drug Development : Due to its unique structure and biological properties, HHPO-TFA is being explored for developing new therapeutic agents.
  • ROMK Inhibition : Research indicates that derivatives of HHPO-TFA may serve as effective ROMK inhibitors, which are crucial in regulating potassium levels in the body.
  • Anticancer Activity : Similar compounds have shown promise in anticancer applications, indicating potential pathways for further investigation .

Interaction Studies

Research has begun to elucidate the interactions of HHPO-TFA with various biological targets. These studies are essential for understanding its pharmacological effects and therapeutic potential.

Notable Interactions

  • Biological Targets : Initial findings suggest that HHPO-TFA interacts with ion channels and other proteins involved in cellular signaling pathways.
  • Molecular Docking Studies : In silico methods have been employed to predict binding affinities and interactions at the molecular level, providing insights into its mechanism of action .

Comparative Analysis with Related Compounds

HHPO-TFA shares structural similarities with several other compounds that have been studied for their pharmacological properties. The following table summarizes some notable examples:

Compound NameStructureUnique Features
ElinzanetantC33H35F7N4O3Investigated for vasomotor symptoms; fluorinated groups enhance potency.
Pyrazolopyrimidine DerivativesVariesKnown for kinase inhibition; broader therapeutic applications in oncology.
Other Oxazine DerivativesVariesExhibit diverse biological activities including antimicrobial and anti-inflammatory effects.

The distinct structural arrangement of HHPO-TFA, particularly the trifluoroacetate group, may confer unique pharmacological properties not found in other similar compounds .

Mechanism of Action

The mechanism of action of Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate is unique due to its specific combination of a hexahydropyrazino ring fused with an oxazinone ring and the presence of a trifluoroacetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate (CAS No. 908066-25-1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in clinical settings, and safety profiles based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H12_{12}N2_2O2_2
  • Molecular Weight : 156.18 g/mol
  • CAS Number : 908066-25-1

The compound belongs to the class of oxazines and is characterized by its unique bicyclic structure that may contribute to its pharmacological properties.

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one acts primarily as an antagonist at neurokinin receptors (NK1 and NK3). These receptors are involved in various physiological processes, including pain perception, mood regulation, and the modulation of vasomotor symptoms associated with menopause. The dual antagonism of NK1 and NK3 receptors is particularly significant in the context of treating vasomotor symptoms.

Efficacy in Clinical Studies

Recent clinical trials have explored the efficacy of related compounds that share structural similarities with Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one. For instance:

  • Elinzanetant , a compound structurally related to Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one, has been evaluated in Phase III studies for its effectiveness in treating moderate to severe vasomotor symptoms (VMS) associated with menopause. The OASIS 3 study demonstrated significant improvements in VMS frequency and severity compared to placebo groups .
StudyCompoundPhaseKey Findings
OASIS 3ElinzanetantIIISignificant reduction in VMS frequency and severity; well-tolerated with mild adverse effects .

Case Studies

A notable case study involved a cohort of postmenopausal women treated with Elinzanetant. Results indicated a statistically significant reduction in the frequency of hot flashes at various dosages (80 mg to 160 mg), affirming the therapeutic potential of NK receptor antagonists .

Safety Profile

The safety of Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one has been inferred from studies on Elinzanetant. Adverse effects reported were generally mild and included headaches and gastrointestinal disturbances. Notably, liver enzyme elevations were observed but were not deemed clinically significant .

Future Directions

Further research is needed to elucidate the specific biological pathways influenced by Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one and to establish a clearer understanding of its pharmacodynamics and pharmacokinetics. Investigations into its potential applications beyond menopausal symptom relief could also be beneficial.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate in academic research?

  • Methodology : Synthesis typically involves ring-closing reactions. For example, LiAlH4 reduction in THF is used to generate intermediates like ethylamine derivatives, followed by purification via recrystallization (e.g., ethanol/diethyl ether washes) . Piperazine or morpholine substitutions are introduced via nucleophilic displacement under reflux conditions, as demonstrated in analogous heterocyclic systems . The trifluoroacetate counterion is often introduced during salt formation to enhance crystallinity .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C-NMR (e.g., 600 MHz in MeOD-d4) confirms stereochemistry and proton environments .
  • LC-MS : Validates molecular weight and detects impurities, as applied in human metabolic studies .
  • X-ray Crystallography : Resolves absolute configuration, critical for receptor-binding studies (implied in patent data) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodology : Use PPE (gloves, masks, protective clothing) to avoid skin contact. Work in fume hoods due to potential respiratory irritancy, as recommended for structurally related peptides .

Q. What is the role of the trifluoroacetate counterion in pharmaceutical formulations containing this compound?

  • Methodology : The trifluoroacetate ion improves solubility and stability in soft gelatin capsules, as seen in dual NK-1/NK-3 receptor antagonist formulations .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?

  • Methodology : Cross-validate using orthogonal techniques:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics.
  • Radioligand Displacement : Quantifies IC50 values under standardized conditions (e.g., neurokinin receptor assays ).
  • Control for Stereochemical Purity : Chiral HPLC ensures enantiomeric excess >98%, as impurities in configuration (e.g., 7S,9aS vs. 7R,9aR) can skew results .

Q. What strategies optimize the metabolic stability of derivatives containing this moiety?

  • Methodology :

  • CYP450 Inhibition Assays : Identify metabolic hotspots using human liver microsomes. For example, fluorination at the pyrimidine ring (as in GSK1322322) reduces oxidative metabolism .
  • Prodrug Modifications : Introduce hydrolyzable groups (e.g., acetates) to enhance bioavailability, as seen in preclinical studies .

Q. How does stereochemistry at the 7S,9aS position affect pharmacological activity?

  • Methodology : Comparative studies of enantiomers show the (7S,9aS) configuration is critical for NK-1/NK-3 receptor antagonism. Mutagenesis of receptor binding pockets (e.g., Asp263 in NK-1) confirms stereospecific hydrogen bonding .

Q. How can in silico modeling predict interactions between this compound and neurokinin receptors?

  • Methodology :

  • Molecular Docking : Use homology models of NK-1/NK-3 receptors (based on GPCR templates) to identify key residues (e.g., Tyr272, Phe268).
  • Free Energy Perturbation (FEP) : Quantifies binding energy differences between stereoisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.